Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-
Description
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)- (CAS: Not explicitly provided; synonyms: methyl 3-oxoisobutyrate, MFCD00044011) is a chiral ester derivative of propanoic acid. Its structure features:
- A methyl group at the 2nd carbon of the propanoic acid backbone.
- A ketone group at the 3rd carbon (β-keto ester).
- A methyl ester group at the carboxylic acid terminus.
- Stereochemistry: The (R)-enantiomer is specified, which may influence biological activity or chemical reactivity compared to its (S)-counterpart .
Properties
IUPAC Name |
methyl (2R)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJZXYVLPKDLM-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- can be achieved through several methods. One common method involves the esterification of 2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous esterification process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are carefully controlled to optimize the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 2-methyl-3-oxopropanoic acid.
Reduction: The major product is 2-methyl-3-hydroxypropanoic acid.
Substitution: The products vary depending on the nucleophile used but generally result in the formation of new ester or amide compounds.
Scientific Research Applications
Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of Propanoic acid, 2-methyl-3-oxo-, methyl ester, ®- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 2-Methylpropanoic Acid
(a) Propanoic Acid, 2-Methyl-, Methyl Ester (Methyl Isobutyrate)
- Structure : Lacks the 3-oxo group.
- Properties : Volatile ester with a fruity aroma, commonly found in carob fruit and powder .
- Applications : Used in flavoring agents and fragrances.
- Key Difference: Absence of the β-keto group reduces reactivity (e.g., enolate formation) compared to the target compound .
(b) Propanoic Acid, 2-Methyl-, Ethyl Ester (Ethyl Isobutyrate)
- Structure : Ethyl ester instead of methyl.
- Properties : Higher molecular weight (116.16 g/mol vs. 116.12 g/mol for the target compound) may reduce volatility.
- Applications : Antioxidant activity reported in endophytic fungi .
(c) Propanoic Acid, 2-Methyl-, 2-Methylbutyl Ester
β-Keto Esters
(a) Cyclohexane Propanoic Acid, 3-Oxo-, Methyl Ester
- Structure : Cyclohexane ring fused to the β-keto ester backbone.
- Properties : Increased lipophilicity improves interaction with hydrophobic protein pockets in molecular docking studies .
- Applications: Potential pharmaceutical relevance due to enhanced binding affinity .
(b) Propanoic Acid, 3,3-Dichloro-2-Oxo-, Methyl Ester
Chlorinated Derivatives
(a) Propanoic Acid, 2-Chloro-, Methyl Ester
- Structure : Chlorine at the 2nd carbon instead of methyl.
- (R)- and (S)-enantiomers exhibit distinct biological activities .
(b) Propanoic Acid, 2-Chloro-3-Oxo-, Phenyl Ester
Bio-Oil-Derived Esters
Data Table: Structural and Functional Comparison
Biological Activity
Propanoic acid, 2-methyl-3-oxo-, methyl ester, (R)-, also known as methyl 2-methyl-3-oxobutanoate, is a compound with significant biological activity. This article explores its biochemical properties, metabolic pathways, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHO
- Molecular Weight : 116.11 g/mol
- CAS Number : 51673-64-4
Metabolism and Biochemical Pathways
The metabolism of propanoic acid derivatives involves several enzymatic reactions. Key enzymes include:
-
Aldehyde Oxidase (AOX1) : Catalyzes the oxidation of aldehydes to carboxylic acids.
- Gene Name : AOX1
- Uniprot ID : Q06278
- Molecular Weight : 147,916.735 Da
-
4-Aminobutyrate Aminotransferase : Involved in the transamination process.
- Gene Name : ABAT
- Uniprot ID : P80404
- Molecular Weight : 56,438.405 Da
-
Aldehyde Dehydrogenase (ALDH2) : Plays a role in the detoxification of aldehydes.
- Gene Name : ALDH2
- Uniprot ID : P05091
- Molecular Weight : 56,380.93 Da
-
3-Hydroxyisobutyrate Dehydrogenase : Converts hydroxy acids into corresponding keto acids.
- Gene Name : HIBADH
- Uniprot ID : P31937
- Molecular Weight : 35,328.515 Da
These enzymes facilitate the conversion of propanoic acid derivatives into various metabolic intermediates, such as propionyl-CoA, which is crucial for energy metabolism and biosynthesis.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential anticancer properties of propanoic acid derivatives:
- A series of synthesized compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated selective inhibition of colon cancer cell proliferation (HCT-116 cells). The IC values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer activity with specific compounds showing higher efficacy compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity of Selected Compounds
| Compound | IC (mg/mL) | Selectivity |
|---|---|---|
| Compound 7a | 0.12 | High |
| Compound 7g | 0.12 | High |
| Compound 7d | 0.81 | Low |
Case Studies and Research Findings
-
Antiproliferative Activity Study :
A study synthesized various derivatives of methyl esters of propanoic acid and evaluated their effects on cancer cell lines. Compounds with modifications at the aromatic ring exhibited enhanced inhibitory activity against cancer cells while sparing normal cells . -
Mechanism of Action :
The mechanism underlying the anticancer effects involves modulation of heat shock proteins (HSP90) and TRAP1 pathways, which are critical for cancer cell survival and proliferation .
Q & A
Q. What are the optimal synthetic routes for (R)-methyl 2-methyl-3-oxopropanoate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves esterification of 2-methyl-3-oxopropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). For enantioselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated transesterification) can be employed. Key parameters include:
- Catalyst : Use of chiral catalysts like (R)-BINOL derivatives for asymmetric induction .
- Temperature : Controlled reflux (60–80°C) to minimize racemization.
- Purification : Fractional distillation or preparative HPLC to isolate the (R)-enantiomer.
- Yield Optimization : Adjust molar ratios (acid:alcohol ≈ 1:3) and monitor via TLC or GC-MS.
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize (R)-methyl 2-methyl-3-oxopropanoate?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 3.7–3.8 ppm (ester OCH₃), δ 2.5–2.7 ppm (ketone-adjacent CH₂), and δ 1.2–1.4 ppm (methyl branch). Enantiomeric splitting may require chiral shift reagents .
- IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1710 cm⁻¹ (ketone) .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 130, with fragments at m/z 99 (loss of OCH₃) and m/z 57 (C₃H₅O⁺) .
- Reference Data : Cross-validate with NIST Chemistry WebBook spectra .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. HPLC) when quantifying (R)-methyl 2-methyl-3-oxopropanoate in complex matrices?
- Methodological Answer :
- Matrix Effects : Use headspace SPME-GC-MS (as in carob VOC analysis ) to avoid co-elution with interferents.
- Calibration : Employ isotope-labeled internal standards (e.g., deuterated methyl ester) to correct for ionization variability.
- Validation : Compare results across multiple columns (e.g., polar vs. non-polar GC columns) and detectors (FID vs. MS).
- Case Study : In fecal VOC studies, vial size (10 mL vs. 20 mL) affected detection thresholds for similar esters ; replicate conditions to ensure consistency.
Q. What experimental strategies mitigate racemization during the synthesis or storage of (R)-methyl 2-methyl-3-oxopropanoate?
- Methodological Answer :
- Synthesis : Use low-temperature conditions (<50°C) and aprotic solvents (e.g., THF) to stabilize the chiral center.
- Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent light/heat-induced degradation.
- Stability Testing : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) over time .
- Additives : Include radical scavengers (e.g., BHT) to inhibit oxidative racemization .
Safety and Handling
Q. What are the critical safety protocols for handling (R)-methyl 2-methyl-3-oxopropanoate based on its GHS classification?
- Methodological Answer :
- Hazards : While direct data for this compound is limited, analogous esters (e.g., 2-(3-chlorophenoxy)propanoic acid methyl ester) are classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
